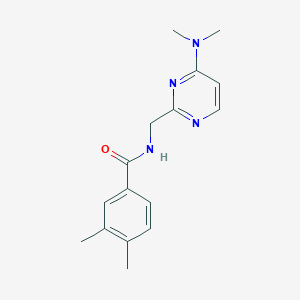![molecular formula C15H13ClF3N3S2 B2629346 3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea CAS No. 1024254-12-3](/img/structure/B2629346.png)
3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyridine ring, which is a basic aromatic ring with one nitrogen atom . It also has a trifluoromethyl group attached to the pyridine ring, which is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a thiourea moiety. The trifluoromethyl group is known to significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally stable under a variety of conditions, but can undergo reactions with certain nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a molecule .Aplicaciones Científicas De Investigación
Synthesis of Functionalized Pyridines
The compound 3-chloro-5-(trifluoromethyl)pyridin-2-yl, a subunit of the queried chemical, has been used in the synthesis of functionalized pyridines, showcasing the relevance of such compounds in the formation of tris-pyridinio-substituted dichloropyridines and other complex structures. This illustrates the compound's role in constructing intricate molecular architectures, essential for various scientific research fields (Schmidt, Mordhorst, & Nieger, 2006).
Crystallographic Analysis
The compound's crystallography was studied, revealing intricate molecular interactions, such as N-H⋯F hydrogen bonds and various pi interactions. These findings are crucial for understanding the compound's structural properties and potential applications in materials science or pharmaceutical research (Jeon, Kim, Lee, & Kim, 2013).
Material Science Applications
Synthesis of Polyamide-imides
The compound has been utilized in the synthesis of novel organic-soluble polyamide-imides, which are materials with significant importance due to their excellent thermal stability and solubility. This research is vital for advancing materials science, particularly in creating new polymers with desirable mechanical and thermal properties (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Development of Fluorinated Polyamides
The compound has been instrumental in synthesizing fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit exceptional solubility, thermal stability, and mechanical properties, making them highly valuable for various industrial applications, including electronics and aerospace (Liu et al., 2013).
Chemical Synthesis and Reactions
Copper-Catalyzed Thiolation
The compound was involved in a copper-catalyzed sulfur-bridged dimerization of imidazopyridines, demonstrating its utility in complex chemical syntheses. Such reactions are fundamental for creating compounds with potential applications in pharmaceuticals and materials science (Tian et al., 2019).
Interaction with Iodine
The compound's interaction with molecular iodine was studied, showcasing its potential in forming structurally unique complexes. Understanding these interactions is crucial for developing new chemical entities with potential applications in medicinal chemistry and catalysis (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3S2/c1-22(2)14(23)21-10-3-5-11(6-4-10)24-13-12(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQAXFUMAQWJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
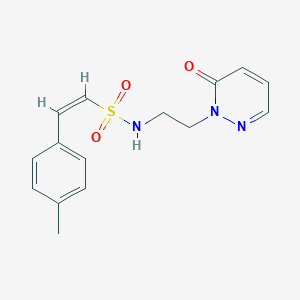
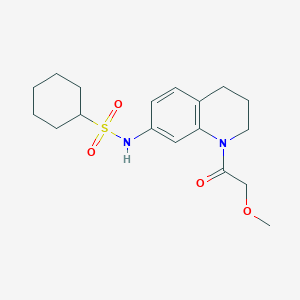
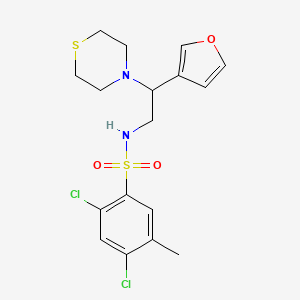
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2629269.png)



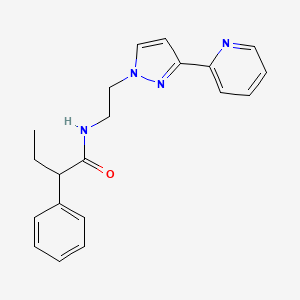
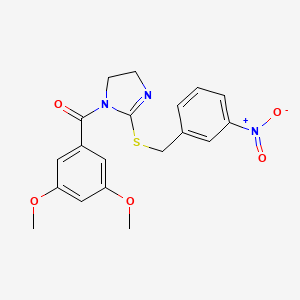
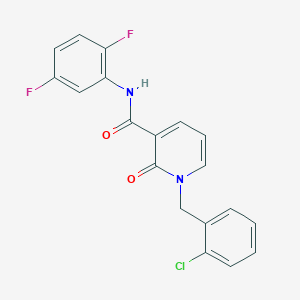

![1-methyl-4-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]pyridinium](/img/structure/B2629282.png)
![(1R,6R,8R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2629285.png)
